![molecular formula C22H21N5 B2502130 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902025-39-2](/img/structure/B2502130.png)
5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H21N5 and its molecular weight is 355.445. The purity is usually 95%.
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Biological Activity
The compound 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound under discussion has shown promising results in various in vitro assays.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and others.
- Methodology : The MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound over 72 hours.
- Results :
- In one study, none of the synthesized pyrazolo[1,5-a]pyrimidin-7-ols exhibited significant growth inhibition against MDA-MB-231 cells compared to control treatments .
- However, further modifications and derivatizations have been shown to enhance anticancer activity significantly. For instance, triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines exhibited notable cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines .
Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives are known for a range of biological activities:
- Antibacterial and Antifungal : Compounds in this class have demonstrated efficacy against various bacterial strains and fungi.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
- Antitubercular Activity : Certain studies have indicated effectiveness against Mycobacterium tuberculosis.
- Neuroprotective Effects : Pyrazolo derivatives have been reported to possess neuroprotective properties, suggesting a potential role in treating neurodegenerative disorders .
The precise mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interact with specific molecular targets involved in cell proliferation and survival pathways.
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Scientific Research Applications
Antimycobacterial Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidines, including derivatives of 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, as potent inhibitors of mycobacterial ATP synthase. This mechanism is particularly relevant in the treatment of Mycobacterium tuberculosis , a pathogen responsible for tuberculosis (TB).
Structure-Activity Relationship (SAR)
A comprehensive study synthesized approximately 70 novel analogues and evaluated their activity against M. tuberculosis. The most effective compounds were noted to have specific substitutions that enhanced their potency while maintaining low toxicity levels. For example, analogues with a 3-(4-fluoro)phenyl group exhibited significant in vitro growth inhibition of M. tuberculosis and showed favorable metabolic stability in liver microsomes .
Case Studies
In vitro studies demonstrated that certain derivatives not only inhibited the growth of M. tuberculosis but also displayed low hERG liability, indicating a reduced risk of cardiac side effects . These findings suggest that pyrazolo[1,5-a]pyrimidine derivatives could be developed into viable therapeutic agents against TB.
Antitumor Properties
Beyond its antimycobacterial applications, the compound's structural framework has been explored for its antitumor properties. Pyrazolo[1,5-a]pyrimidines have been recognized as effective inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.
Research Findings
Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance antitumor activity while minimizing off-target effects. For instance, compounds designed with specific substituents at positions 1 and 6 have demonstrated improved selectivity and potency against cancer cell lines .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines are essential for their development as therapeutics. Research has indicated that many derivatives have favorable absorption and distribution characteristics while exhibiting minimal toxicity in preclinical models .
Toxicity Studies
Safety assessments have shown that some derivatives possess low cytotoxicity towards normal cells while effectively targeting diseased cells. This selectivity is crucial for reducing adverse effects during treatment .
Properties
IUPAC Name |
5-methyl-3-phenyl-6-prop-2-enyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-3-8-19-16(2)26-22-20(18-10-5-4-6-11-18)15-25-27(22)21(19)24-14-17-9-7-12-23-13-17/h3-7,9-13,15,24H,1,8,14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERHUKJTHQUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCC3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.